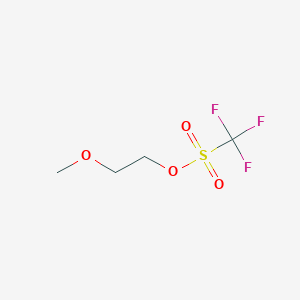

2-Methoxyethyl trifluoromethanesulfonate

Overview

Description

2-Methoxyethyl trifluoromethanesulfonate (2MEMTS) is an antibacterial agent that belongs to the group of halides . It inhibits bacterial growth by alkylating DNA, RNA, and proteins . 2MEMTS has been shown to inhibit the production of carnitine in the liver and reduce fatty acid oxidation . This drug is also metabolized by enzymes such as carnitine acetyltransferase, which may be a potential therapeutic target for this drug . 2MEMTS also inhibits Friedel-Crafts acylation reactions, which are important reactions in the synthesis of steroids, dyes, and other organic compounds .

Scientific Research Applications

Synthesis of Complex Organic Compounds

2-Methoxyethyl trifluoromethanesulfonate is used in the synthesis of complex organic compounds. For instance, it plays a role in the Brønsted Acid-Promoted One-Pot Synthesis of Chrysene Derivatives, where trifluoromethanesulfonic acid is used in a cascade reaction for synthesizing multisubstituted chrysenes (Guo et al., 2015). Additionally, it has been utilized in the p-methoxybenzyl ether cleavage by polymer-supported sulfonamides, highlighting its role in protecting group removal in organic synthesis (Hinklin & Kiessling, 2002).

Derivatizing Agents for HPLC Analysis

Trifluoromethanesulfonates, including 2-Methoxyethyl trifluoromethanesulfonate, are used as derivatizing agents in the High-Performance Liquid Chromatography (HPLC) analysis of betaines, demonstrating their utility in analytical chemistry (Happer et al., 2004).

Electrochemical Applications

In the field of electrochemistry, 2-Methoxyethyl trifluoromethanesulfonate is used in lithium/sulfur cells. Its role in electrolytes for lithium/sulfur batteries has been studied, showing its potential in enhancing battery performance (Yang et al., 2017).

Use in Organic Synthesis

This compound is also significant in organic synthesis. Trifluoromethanesulfonic acid, a related compound, has been widely used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).

Generation of Glycosyl Triflates

The generation of glycosyl triflates from thioglycosides is another application, which is crucial for the synthesis of glycosides (Crich & Smith, 2000).

Proton Exchange Membranes in Fuel Cells

Furthermore, it is used in the production of proton exchange membranes for fuel cells, where its derivatives demonstrate potential as polyelectrolyte membrane materials (Kim et al., 2008).

Ionic Conductivity of Polymer Electrolytes

Another notable application is in studying the effects of cations and anions on the ionic conductivity of polymer electrolytes, particularly those doped with lithium and magnesium salts of trifluoromethanesulfonate (Lee & Allcock, 2010).

Novel Proton-Conducting Ionic Liquids

2-Methoxyethyl trifluoromethanesulfonate is also investigated as a novel class of proton-conducting ionic liquids for high temperature PEM fuel cells (Wippermann et al., 2016).

Catalytic Applications

Additionally, it finds use in catalytic applications, such as in the acylation of 2-methoxynaphthalene with acetic anhydride, underlining its role in catalyst-driven reactions (Pârvulescu et al., 2006).

Recent Advances in Organic Synthesis

Recent advancements in organic synthesis also involve the use of trifluoromethanesulfonic anhydride, a compound related to 2-Methoxyethyl trifluoromethanesulfonate, for electrophilic activation and radical trifluoromethylation (Qin et al., 2022).

properties

IUPAC Name |

2-methoxyethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDRKJGVQKLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624159 | |

| Record name | 2-Methoxyethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl trifluoromethanesulfonate | |

CAS RN |

112981-50-7 | |

| Record name | 2-Methoxyethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

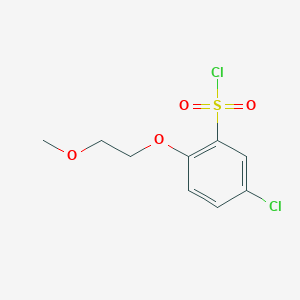

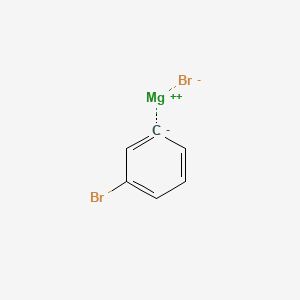

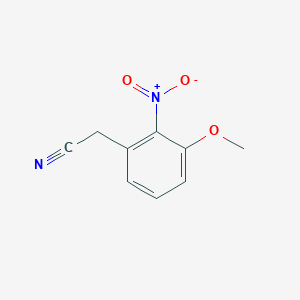

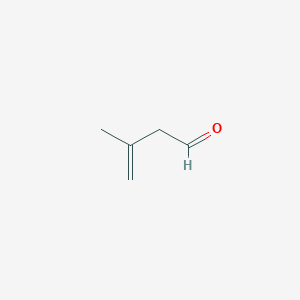

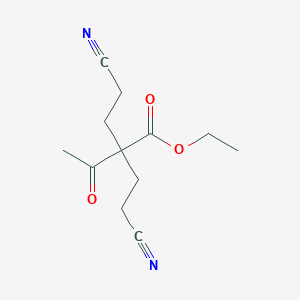

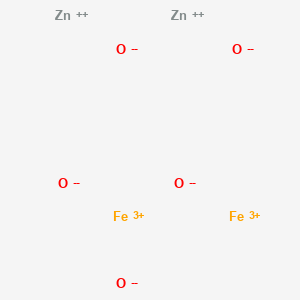

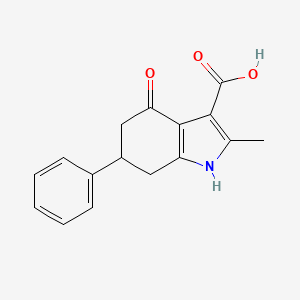

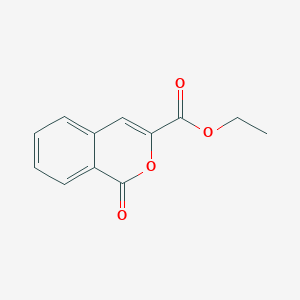

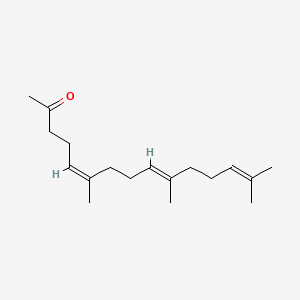

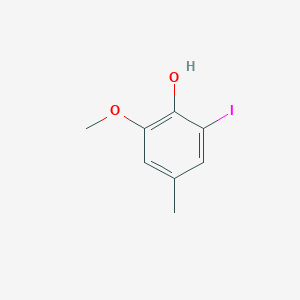

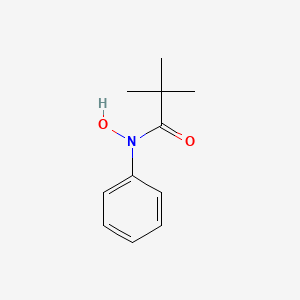

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)

![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)